Product packaging for 2-Fluoro-5-methylisonicotinic acid(Cat. No.:CAS No. 1094345-91-1)

2-Fluoro-5-methylisonicotinic acid

Cat. No.: B2673357
CAS No.: 1094345-91-1
M. Wt: 155.128
InChI Key: DSDTZXBKLGFIEZ-UHFFFAOYSA-N
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Description

Strategic Importance in Contemporary Organic Synthesis

Fluoro-methyl-pyridinecarboxylic acids are versatile building blocks in contemporary organic synthesis. The pyridine (B92270) ring is a common motif in FDA-approved pharmaceuticals, valued for its ability to engage in various biological interactions. nih.gov The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov This enhancement of properties makes fluorinated compounds highly sought after in medicinal chemistry. chemrevlett.com

The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as the formation of amides and esters, which are crucial for constructing more complex molecules. smolecule.com Furthermore, methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids have been developed, highlighting their role as precursors to other valuable functionalized molecules. princeton.edu The methyl group, in turn, can influence the molecule's steric profile and electronic properties, affecting its interaction with enzymes or receptors. ashp.org

Distinctive Features of Pyridine Carboxylic Acid Scaffolds in Research

Pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—are foundational scaffolds that have led to a multitude of therapeutic agents. ontosight.aimoldb.com Their importance stems from several key features:

Bioisosterism: The pyridine ring is an isostere of benzene (B151609), meaning it has a similar size and shape but different electronic properties due to the nitrogen atom. This allows it to mimic phenyl rings in biological systems while introducing new binding possibilities, such as hydrogen bonding via the ring nitrogen.

Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring generally increases water solubility and provides a site for hydrogen bonding, which can be crucial for a drug's pharmacokinetic profile.

Diverse Substitution Patterns: The pyridine ring can be functionalized at multiple positions, allowing chemists to create vast libraries of compounds with a wide range of biological activities. This tunability is essential in the search for new drug candidates. researchgate.net

These features make pyridine carboxylic acid derivatives highly versatile and consistently interesting to researchers in medicinal and materials science.

Positional Isomerism and its Impact on Research Avenues

In substituted pyridine rings, the precise location of each functional group—known as positional isomerism—has a profound impact on the molecule's chemical reactivity, physical properties, and biological activity. Even a minor shift in a substituent's position can lead to a completely different research trajectory for the compound.

2-Fluoro-5-methylisonicotinic acid is one of several possible regioisomers, each with unique characteristics. The key difference lies in the position of the carboxylic acid group relative to the nitrogen atom and other substituents. In isonicotinic acids, the carboxyl group is at the 4-position, while in nicotinic acids, it is at the 3-position.

This structural variation significantly alters the electronic distribution and steric environment of the molecule. For example, the relative positions of the electron-withdrawing fluorine atom and the carboxylic acid group affect the compound's acidity (pKa). These differences in structure and properties mean that each isomer must be considered a distinct chemical entity with its own potential applications. The isomeric relationship often dictates the synthetic strategy required for its preparation and its subsequent utility as a scaffold in drug discovery. researchgate.net

Compound NameSynonymCAS NumberMolecular FormulaStructure
This compound2-Fluoro-5-methyl-4-pyridinecarboxylic acid1094345-91-1C₇H₆FNO₂Carboxylic acid at C4, Fluoro at C2, Methyl at C5
2-Fluoro-5-methylnicotinic acid2-Fluoro-5-methyl-3-pyridinecarboxylic acid1042986-00-4C₇H₆FNO₂Carboxylic acid at C3, Fluoro at C2, Methyl at C5
5-Fluoro-2-methylisonicotinic acid5-Fluoro-2-methyl-4-pyridinecarboxylic acid885588-17-0C₇H₆FNO₂Carboxylic acid at C4, Fluoro at C5, Methyl at C2
6-Fluoro-5-methylnicotinic acid6-Fluoro-5-methyl-3-pyridinecarboxylic acid944582-95-0C₇H₆FNO₂Carboxylic acid at C3, Fluoro at C6, Methyl at C5

The replacement of a benzene ring with a pyridine ring (a "heterocyclic analog") is a common strategy in medicinal chemistry to modulate a compound's properties. When comparing fluorinated pyridine carboxylic acids to their analogous fluorinated benzoic acids, several key differences emerge that influence their research applications.

Acidity (pKa): The presence of the electronegative nitrogen atom in the pyridine ring makes the corresponding carboxylic acids generally more acidic than their benzoic acid counterparts. For instance, replacing the benzene ring in a fluorinated benzoic acid with a pyridine ring introduces nitrogen into the aromatic system, which can lower the pKa and alter hydrogen-bonding capabilities. A lower pKa means the compound will be more ionized at physiological pH, which can affect its solubility, membrane permeability, and binding interactions.

Solubility and Polarity: The pyridine nitrogen adds a polar site capable of acting as a hydrogen bond acceptor, which can increase aqueous solubility compared to the less polar benzene ring. This is a critical parameter in drug design, as sufficient solubility is often required for oral bioavailability.

Binding Interactions: The pyridine nitrogen can form specific hydrogen bonds with biological targets like enzymes and receptors, an interaction not possible for a benzene ring. This can lead to altered binding affinity and selectivity.

Metabolism: The pyridine ring offers different sites for metabolic modification compared to a benzene ring, potentially leading to different metabolic pathways and a different pharmacokinetic profile.

These differences are leveraged by medicinal chemists to optimize drug candidates. While a fluorinated benzoic acid scaffold might be chosen for its lipophilicity, its pyridine analog could be selected to enhance water solubility or introduce a key hydrogen bond interaction. mdpi.com

AttributeFluorinated Pyridine Carboxylic AcidFluorinated Benzoic Acid
Core Structure Heterocyclic (contains Nitrogen)Aromatic (all Carbon)
Acidity (pKa) Generally lower (more acidic) due to the electron-withdrawing effect of the ring nitrogen. Generally higher (less acidic) than pyridine analog.
Hydrogen Bonding Ring nitrogen acts as a hydrogen bond acceptor. ashp.orgRing cannot act as a hydrogen bond acceptor.
Solubility Often more soluble in polar solvents. Generally more lipophilic. scispace.com
Research Focus Leveraging the nitrogen for specific binding interactions, improved solubility, and unique electronic properties. moldb.comOften used as a fundamental building block where lipophilicity and aromatic interactions are key. mdpi.com

Precursor-Based Synthetic Approaches

The synthesis of this compound is heavily reliant on the strategic selection and manipulation of precursor molecules. These approaches focus on building the target compound from readily available starting materials through sequential, controlled chemical transformations.

Strategies Utilizing Substituted Pyridines as Starting Materials

A primary strategy for constructing this compound involves the use of appropriately substituted pyridines as foundational precursors. This approach leverages existing pyridine rings bearing some of the required functional groups, to which the remaining substituents are added. For instance, a common starting point could be a 5-methylpyridine derivative. The synthesis can proceed by introducing the carboxylic acid and fluorine functionalities onto this pyridine core.

One potential pathway begins with 3-picoline (3-methylpyridine). The challenge lies in the regioselective introduction of the fluorine at the 2-position and the carboxyl group at the 4-position. The synthesis of related 2-halo-5-methylpyridines often starts from 3-picoline, which can be halogenated to introduce a handle for further transformations google.com. A multi-step process involving oxidation of one group and functionalization of another is typically required to achieve the desired substitution pattern google.comnih.gov.

Derivatization from Nicotinic Acid Precursors

Another viable synthetic route involves the derivatization of nicotinic acid or isonicotinic acid precursors. This method starts with a pyridine ring that already contains the carboxylic acid moiety. For the synthesis of this compound, a plausible precursor would be 5-methylisonicotinic acid. The key challenge in this approach is the selective introduction of a fluorine atom at the 2-position of the pyridine ring.

This transformation often requires the activation of the C-H bond at the 2-position, which can be difficult due to the electron-deficient nature of the pyridine ring. Alternatively, an existing substituent at the 2-position, such as a hydroxyl or amino group, can be converted to a fluorine atom through diazotization reactions followed by a Schiemann reaction or by using other fluorinating agents patsnap.comresearchgate.net. For example, the synthesis of 2-chloro-5-fluoro-nicotinic acid has been achieved from 2-hydroxy-nicotinic acid through a sequence of nitration, chlorination, reduction, and a diazotization-fluorination sequence patsnap.comgoogle.com.

Role of Halogenated Pyridine Intermediates

Halogenated pyridine intermediates play a crucial role in many synthetic strategies for this compound. These intermediates serve as versatile handles for introducing other functional groups through various cross-coupling and substitution reactions. A common strategy involves the use of a chlorinated or brominated pyridine precursor, where the halogen can be subsequently replaced by fluorine via a halogen-exchange (Halex) reaction or can direct the regiochemistry of other transformations.

For instance, a synthetic pathway could involve the preparation of 2-chloro-5-methylisonicotinic acid. The chlorine atom can then be displaced by a fluoride (B91410) ion using a suitable fluoride source, such as potassium fluoride, in a polar aprotic solvent at elevated temperatures. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of many fluorinated aromatics. The synthesis of the related 2-chloro-5-fluoro-nicotinic acid has been reported starting from 2,6-dichloro-5-fluoro-nicotinic acid, where one chlorine atom is selectively removed via catalytic hydrogenation patsnap.comgoogle.com. This highlights the importance of multi-halogenated pyridines as key intermediates.

Fluorination Techniques in Pyridine Synthesis

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of this compound. Various fluorination techniques have been developed, each with its own set of advantages and limitations.

Direct C-H Fluorination Methodologies (Theoretical and Experimental Considerations)

Direct C-H fluorination has emerged as a powerful and atom-economical method for synthesizing fluorinated heterocycles. This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic routes. For pyridines, direct fluorination is often challenging due to the deactivation of the ring towards electrophilic attack. However, significant progress has been made in recent years.

One of the most effective methods for the direct fluorination of pyridines utilizes silver(II) fluoride (AgF₂). This reaction demonstrates remarkable site-selectivity, exclusively fluorinating the C-H bond adjacent to the nitrogen atom (the 2-position) orgsyn.orgnih.govresearchgate.net. The reaction proceeds under mild conditions, typically at or near ambient temperature, and is tolerant of a wide range of functional groups orgsyn.orgnih.gov. Mechanistic studies suggest a pathway analogous to classic amination reactions nih.govresearchgate.net. The efficiency of this method is highlighted by its application to complex, medicinally relevant molecules nih.gov.

Other reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), have also been employed for the direct fluorination of certain heterocyclic systems, often requiring specific directing groups or activation methods researchgate.net.

Representative Conditions for Direct C-H Fluorination of Pyridines
Fluorinating AgentSubstrate TypeTypical ConditionsSelectivityReference
Silver(II) Fluoride (AgF₂)Pyridines and DiazinesAcetonitrile (B52724), Ambient Temperature, 1 hourExclusive for C-H bond adjacent to nitrogen (C2) nih.govresearchgate.netthieme-connect.com
Selectfluor®1,2-DihydropyridinesSpecific conditions for substrate activationVaries with substrate researchgate.net
Elemental Fluorine/IodinePyridine derivativesRoom temperatureHigh yield for 2-fluoro derivatives rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for introducing fluorine into aromatic and heteroaromatic rings. In this reaction, a good leaving group on the pyridine ring, such as a chloride, bromide, or nitro group, is displaced by a fluoride anion. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.

For the synthesis of 2-fluoro-pyridines, a common precursor is a 2-chloro or 2-bromopyridine. The reaction of these halopyridines with a fluoride source, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures, yields the desired 2-fluoropyridine (B1216828). The reactivity of halopyridines in SNAr reactions where the halogen is the leaving group typically follows the order I > Br > Cl > F sci-hub.se. However, when fluorine is the substituent, it strongly activates the ring for substitution of other leaving groups and is itself a poor leaving group. Conversely, for the introduction of fluorine, the reaction of 2-fluoropyridines with nucleophiles is significantly faster than that of 2-chloropyridines nih.govacs.org.

This SNAr methodology can be combined with direct C-H fluorination in a powerful one-pot, two-step sequence. A pyridine can first be fluorinated at the 2-position using AgF₂, and the resulting 2-fluoropyridine can then undergo SNAr with various nucleophiles to introduce a wide array of functional groups nih.govacs.org.

Key Aspects of SNAr for Fluorine Introduction in Pyridines
ParameterDescriptionExampleReference
Leaving GroupMust be a good leaving group (e.g., -Cl, -Br, -NO₂)Displacement of -Cl in 2-chloropyridine sci-hub.se
Fluoride SourceAlkali metal fluorides (KF, CsF)Spray-dried KF in DMSO researchgate.net
SolventPolar aprotic solvents (DMSO, DMF, Sulfolane)Reaction in N-methylpyrrolidone (NMP) sci-hub.se
ReactivityFluoropyridines react much faster than chloropyridines with nucleophilesReaction of 2-fluoropyridine with NaOEt is 320x faster than 2-chloropyridine nih.govacs.org

Synthetic Pathways to this compound Explored

The synthesis of polysubstituted pyridine rings, such as that in this compound, is a critical endeavor in medicinal and materials chemistry. The strategic placement of fluoro, methyl, and carboxylic acid groups on the pyridine core necessitates a careful selection of synthetic methodologies. This article delves into various strategies for constructing this specific molecule, focusing on electrophilic fluorination, functional group installation, and advanced ring-formation techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B2673357 2-Fluoro-5-methylisonicotinic acid CAS No. 1094345-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDTZXBKLGFIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 2 Fluoro 5 Methylisonicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, enabling the synthesis of a wide array of derivatives through established and modern synthetic protocols.

Esterification Reactions and Their Mechanistic Studies

The conversion of 2-Fluoro-5-methylisonicotinic acid to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer-Speier esterification. geeksforgeeks.orgmasterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. geeksforgeeks.orgchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Mechanism: The mechanism of Fischer esterification proceeds through several key steps: chemguide.co.ukbyjus.com

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

For sterically hindered or sensitive substrates where strong acid and heat may be detrimental, alternative methods like the Steglich esterification, using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed.

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound is crucial for incorporating this moiety into larger molecules, including potential pharmaceutical agents. Direct condensation with amines requires very high temperatures, so activating the carboxylic acid is necessary. luxembourg-bio.com This is accomplished using a wide variety of peptide coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. luxembourg-bio.comresearchgate.net

The general principle involves the reaction of the activated carboxylic acid with a primary or secondary amine to form the amide bond. researchgate.net These reactions are typically performed in anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO), often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). nih.govbachem.com

A variety of coupling reagents are available, each with specific advantages regarding reactivity, suppression of side reactions, and prevention of racemization in chiral systems. bachem.com

Table 1: Common Peptide Coupling Reagents and Strategies

Coupling Reagent Class Example Reagents Additives Mechanism of Action
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) Forms a highly reactive O-acylisourea intermediate. Additives trap this intermediate to form less reactive, but more selective, active esters, reducing epimerization. luxembourg-bio.com
Phosphonium (B103445) Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) --- Reacts with the carboxylic acid to form an activated OBt ester, which then reacts with the amine. bachem.com
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) --- Similar to phosphonium salts, these reagents form active esters that readily undergo aminolysis. HATU is known for high coupling efficiency and low racemization. bachem.compeptide.com

| Anhydrides | T3P® (Propylphosphonic Anhydride) | --- | Forms a mixed anhydride (B1165640) with the carboxylic acid, which is then attacked by the amine. nih.gov |

The choice of reagent depends on the specific substrates and desired reaction conditions. For instance, the synthesis of bispyridine ligands from isonicotinic acid derivatives has been successfully achieved using propylphosphonic anhydride as the coupling agent. nih.gov

Decarboxylation Pathways and Derivatives

Decarboxylation involves the removal of the carboxyl group, typically released as carbon dioxide (CO₂), to form a C-H bond. While this reaction often requires harsh conditions like very high temperatures, certain structural features can facilitate the process. extraktlab.comyoutube.com For simple aromatic carboxylic acids, decarboxylation can be challenging. However, it can sometimes be achieved by heating, particularly in the presence of a copper catalyst.

For this compound, successful decarboxylation would yield 2-fluoro-5-methylpyridine. This transformation is synthetically valuable as it provides access to the corresponding substituted pyridine (B92270) core.

More advanced and milder methods for decarboxylation have been developed, such as photoredox-catalyzed reactions that proceed via radical intermediates. nih.gov These methods have been applied to aliphatic carboxylic acids to achieve polyfluoroarylation, demonstrating a modern approach to C-C bond formation via decarboxylation. nih.gov Another specialized method is the Kolbe electrolysis, which involves the electrolytic decarboxylation of perfluorocarboxylic acids. google.com While these specific methods may not be directly applied in a standard laboratory for this particular substrate, they illustrate the ongoing development in decarboxylation chemistry. The most straightforward pathway remains thermal decarboxylation, though its feasibility and required conditions would need experimental verification. extraktlab.com

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile or a base, enabling reactions such as N-oxidation and quaternization.

N-Oxidation and its Role in Further Functionalization

The oxidation of the pyridine nitrogen to an N-oxide introduces a new functional group that significantly alters the electronic properties and reactivity of the pyridine ring. Pyridine N-oxides are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, often in the presence of a catalyst. researchgate.net

However, the N-oxidation of fluorinated pyridines can be complex. Attempts to N-oxidize 2-fluoropicolines (methyl-2-fluoropyridines) using peracetic acid have been reported to result in the replacement of the fluorine atom rather than N-oxide formation. rsc.org This highlights the activating effect of the N-oxide once formed, which can render the C2 position highly susceptible to nucleophilic attack.

Despite this challenge, successful N-oxidations of other halogenated pyridines have been achieved. rsc.org Alternative methods, such as biocatalysis using whole bacterial cells or specialized catalytic systems like titanium silicalite (TS-1) with hydrogen peroxide, have shown promise for the N-oxidation of various pyridine derivatives and may offer a viable route for this compound. researchgate.netnih.gov The resulting N-oxide can then be used for further functionalization, for example, in nucleophilic substitution reactions at the ring's C2 or C6 positions. nih.govacs.org

Quaternization Reactions and Their Applications

Quaternization involves the alkylation of the pyridine nitrogen atom, converting the neutral pyridine into a positively charged pyridinium (B92312) salt. This reaction typically occurs by treating the pyridine derivative with an alkyl halide, such as methyl iodide, in an anhydrous solvent like acetonitrile (B52724) or DMF.

For this compound, reaction with an alkylating agent (e.g., RX) would yield a 1-alkyl-2-fluoro-4-carboxy-5-methylpyridinium salt. The presence of the electron-withdrawing fluorine and carboxylic acid groups may decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions (e.g., heating) compared to unsubstituted pyridine.

Table 2: Quaternization of a 2-Fluoropyridine (B1216828) Derivative

Substrate Reagent Solvent Product

The resulting pyridinium salts have diverse applications. They are used as intermediates in organic synthesis, where the pyridinium ring can act as a leaving group or activate other positions on the ring for nucleophilic attack. They also find use in the preparation of ionic liquids and as structural motifs in biologically active molecules and enzyme inhibitors.

Reactivity of the Fluorine Substituent

The fluorine atom at the 2-position of the pyridine ring is a key feature influencing the molecule's reactivity. Its strong electron-withdrawing nature activates the C2-position for nucleophilic attack and imparts specific properties to the molecule.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The C2-fluorine substituent of this compound is susceptible to displacement via nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the electron-withdrawing carboxylic acid group at the 4-position enhance the electrophilicity of the carbon atom bonded to the fluorine, facilitating attack by nucleophiles. mdpi.com This reaction pathway is a common and effective method for introducing a variety of functional groups at the 2-position. smolecule.com

A range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents, can be employed to displace the fluoride (B91410) ion. The reactivity of the fluorine atom allows for the synthesis of diverse derivatives under controlled conditions. The general order of leaving group reactivity in halo-pyridines is I > Cl > F, however, the C-F bond activation in this specific context is well-established for creating new molecular frameworks. smolecule.com

Nucleophile TypeReagent ExampleProduct Type
O-NucleophilesSodium Methoxide (NaOMe)2-Methoxy-5-methylisonicotinic acid
N-NucleophilesAmmonia (NH₃), Amines (R-NH₂)2-Amino/Alkylamino-5-methylisonicotinic acid
S-NucleophilesSodium Thiolate (NaSR)2-(Alkylthio)-5-methylisonicotinic acid

This table presents potential transformations based on established SNAr reactivity of 2-fluoropyridines.

Retention of Fluorine in Various Transformations

Despite its susceptibility to SNAr reactions, the carbon-fluorine bond is the strongest single bond to carbon, and its retention is common during chemical modifications at other positions of the molecule. For instance, reactions involving the carboxylic acid or the methyl group can often be performed selectively without displacing the fluorine atom. This stability is crucial for synthetic strategies that require the fluorine to be present in the final product to modulate its physicochemical and biological properties. smolecule.com Methodologies have been developed for the selective modification of other halogen substituents on a pyridine ring while preserving the fluorine atom, highlighting the robustness of the C-F bond under specific conditions.

Reactions of the Methyl Group

The methyl group at the 5-position offers a handle for further functionalization through oxidation or substitution reactions on the side chain.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The methyl group of 2-fluoro-5-methylpyridine, the precursor to the title acid, can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a key step in synthesizing related pyridine dicarboxylic acids. A common method involves heating with potassium permanganate (B83412) (KMnO₄) in the presence of a base like sodium or potassium hydroxide. google.com The resulting carboxylic acid can then be converted to other derivatives, such as acyl chlorides, by reacting with reagents like thionyl chloride (SOCl₂). google.com While direct oxidation to the aldehyde can be challenging due to overoxidation, specific methods for oxidizing benzylic methyl groups to aldehydes could potentially be adapted.

ReactionReagent(s)ProductReference
OxidationKMnO₄ / NaOH or KOH2-Fluoro-pyridine-4,5-dicarboxylic acid google.com
Acyl ChlorinationSOCl₂ or (COCl)₂2-Fluoro-5-(chlorocarbonyl)isonicotinoyl chloride google.com

The table shows reactions based on the oxidation of the closely related 2-fluoro-5-methylpyridine.

Side-Chain Functionalization (e.g., Halogenation, Condensation)

The methyl group can undergo functionalization, such as halogenation, typically through free-radical pathways. For example, the side-chain chlorination of related methylpyridines can be achieved using chlorine in the presence of a free-radical initiator. google.comgoogle.com This suggests that the methyl group of this compound could be converted to a halomethyl group (e.g., -CH₂Cl, -CHCl₂, -CCl₃), which serves as a versatile intermediate for further substitutions. These halogenated intermediates are precursors to alcohols, ethers, and amines via nucleophilic substitution.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which dictates its behavior in aromatic substitution reactions. chemicalbook.com

Electrophilic Substitution: Due to the electron-withdrawing effects of the ring nitrogen, the fluorine atom, and the carboxylic acid group, the pyridine ring in this compound is strongly deactivated towards electrophilic attack. Such reactions, like nitration or halogenation on the ring, would require harsh conditions. chemicalbook.com If an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The methyl group is an ortho, para-director, while the fluorine and carboxylic acid are meta-directors. The most likely position for electrophilic attack would be C3, which is ortho to the activating methyl group and meta to the deactivating fluorine and carboxylic acid groups.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. chemicalbook.com In this compound, positions 2 and 4 are already substituted. The C6 position is ortho and para to the electron-withdrawing fluorine and carboxylic acid groups, respectively, making it the most probable site for nucleophilic attack on the ring itself (distinct from the SNAr at C2). A strong nucleophile could potentially displace a hydride ion at this position, although such reactions are less common than SNAr involving a good leaving group.

Role As a Versatile Synthetic Building Block in Chemical Research

Precursor for Heterocyclic Scaffolds

The intrinsic reactivity of 2-fluoro-5-methylisonicotinic acid makes it an ideal starting material for the synthesis of various heterocyclic scaffolds, which are core components of many functional molecules.

Synthesis of Fused Pyridine (B92270) Derivatives

The pyridine ring of this compound can serve as a foundation for the construction of fused pyridine derivatives. These bicyclic and polycyclic systems are of great interest due to their presence in numerous biologically active compounds and functional materials. For instance, in a manner analogous to the synthesis of pyrrolo[2,3-b]pyridine derivatives from similar fluorinated nicotinic acids, this compound could be a key intermediate. researchgate.net The synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid, has been described, highlighting the utility of related structures in building fused heterocyclic systems. researchgate.net The general strategy often involves the transformation of the carboxylic acid group into other functionalities, followed by cyclization reactions that build an additional ring onto the pyridine core. The fluorine atom can also play a crucial role, either by activating the ring for nucleophilic substitution or by being displaced in the final cyclization step.

Incorporation into Polycyclic Aromatic Systems

The development of novel polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is a burgeoning area of materials science and chemical biology. Fluorinated PAHs, in particular, have been utilized in carcinogenicity studies and are of interest for their unique electronic properties. nih.gov General synthetic methods for accessing regiospecifically fluorinated PAHs often rely on the use of fluorinated building blocks. nih.gov While direct examples employing this compound are not yet prevalent in the literature, its structure is well-suited for incorporation into larger polycyclic systems. The carboxylic acid moiety provides a handle for coupling reactions, while the fluorinated pyridine ring can be integrated into a larger aromatic framework through various cyclization strategies, such as oxidative photocyclization. nih.gov

Intermediate in Complex Molecular Architecture

Beyond the synthesis of core heterocyclic scaffolds, this compound is a valuable intermediate for the construction of more elaborate and functionalized molecules with applications in materials science and chemical biology.

Construction of Advanced Organic Molecules for Material Science Research

Fluorinated organic molecules are increasingly utilized in the development of advanced materials due to the unique properties conferred by the fluorine atom, such as enhanced thermal stability, altered electronic characteristics, and modified intermolecular interactions. Fluorinated pyridines, as a class of molecules, have a wide range of potential applications in materials science. smolecule.com The presence of the fluorine atom in 2-fluoro-6-methylisonicotinic acid, a related compound, is noted to enhance its properties for such applications. smolecule.com Similarly, this compound can be envisioned as a key component in the synthesis of novel organic semiconductors, liquid crystals, and polymers with tailored properties. The carboxylic acid group allows for its incorporation into larger molecular frameworks through esterification or amidation reactions, while the fluorinated pyridine core can influence the material's electronic and physical characteristics.

Use in the Synthesis of Probe Molecules for Chemical Biology Studies

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their function in complex living systems. promega.co.uk The design of these probes often requires specific structural motifs that confer both target affinity and a means of detection. The utility of fluorinated aromatic compounds in the design of chemical probes has been demonstrated. For example, a probe utilizing a 2-fluoro-5-nitro-benzoic ester was developed to detect hydrogen polysulfides. nih.gov This suggests that the 2-fluoro-pyridine moiety of this compound could be a valuable component in the development of new probes. The carboxylic acid can be used to attach the molecule to a fluorophore or other reporter group, while the fluorinated pyridine ring could be involved in specific interactions with a biological target.

Development of New Ligands and Coordination Compounds

The pyridine nitrogen and the carboxylic acid group of this compound make it an excellent candidate for the development of new ligands for coordination chemistry. The study of the interaction of 5-fluoroorotic acid with transition metals has shown that fluorinated heterocyclic acids can form stable coordination compounds. nih.gov In these complexes, the ligand typically chelates to the metal ion through a nitrogen atom and a carboxylate oxygen. nih.gov

Contributions to Methodological Organic Chemistry

The unique substitution pattern of this compound makes it a valuable substrate for exploring and developing new synthetic methodologies. Its derivatives can be used to probe the effects of electronic and steric factors on reaction outcomes.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to organic synthesis. wikipedia.org Heteroaromatic carboxylic acids are increasingly used as versatile starting materials in cross-coupling reactions. researchgate.net

One key area of potential is in decarboxylative cross-coupling reactions. In these transformations, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at its former position. This approach avoids the pre-functionalization often required in traditional cross-coupling methods. This compound could serve as a substrate in such reactions to form novel C-C or C-X (e.g., C-N, C-O, C-S) bonds, providing efficient routes to complex substituted pyridines.

Furthermore, the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. smolecule.com Under appropriate conditions, it can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the formation of a diverse range of C-X bonds and further functionalization of the pyridine ring.

The development of methods for asymmetric synthesis, which produce a single enantiomer of a chiral molecule, is a major goal of modern chemistry. While this compound itself is not chiral, it can be readily converted into chiral derivatives that serve as substrates in stereoselective reactions.

For instance, the carboxylic acid can be coupled with a chiral auxiliary (e.g., a chiral amine or alcohol) to form a chiral amide or ester. This new molecule can then undergo transformations where the pre-existing stereocenter directs the formation of a new one. A relevant example is the diastereoselective hydrogenation of nicotinic acid derivatives attached to chiral auxiliaries, where the chiral inductor influences the stereochemical outcome of the reduction. researchgate.net The electronic influence of the fluorine atom and the steric bulk of the methyl group on the this compound scaffold would be expected to play a significant role in the level of stereo-induction achieved in such reactions.

Table 2: Potential Methodological Applications in Organic Synthesis

Reaction Type Role of this compound Derivative Expected Outcome
Decarboxylative Cross-Coupling As a heteroaromatic carboxylate source. Formation of a new C-C or C-X bond at the 4-position.
Nucleophilic Aromatic Substitution As an electrophilic substrate. Replacement of the 2-fluoro group to form a new C-X bond.
Asymmetric Hydrogenation As a chiral amide/ester derivative (with a chiral auxiliary). Diastereoselective reduction of the pyridine ring.
Asymmetric Addition Reactions As a chiral substrate. Stereocontrolled addition of nucleophiles to the pyridine ring or side chain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 2-Fluoro-5-methylisonicotinic acid by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H and ¹³C NMR Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, as well as the electron-donating nature of the methyl group. The aromatic protons are expected to exhibit spin-spin coupling, providing information about their relative positions on the pyridine (B92270) ring.

The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. The positions of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm) Predicted C-F Coupling (Hz)
H38.1 - 8.3dC2160 - 165
H67.8 - 8.0sC3140 - 145
CH₃2.4 - 2.6sC4125 - 130
COOH12.0 - 13.0br sC5150 - 155
C6120 - 125
CH₃15 - 20
COOH165 - 170

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the adjacency of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. nih.govhuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic proton(s), providing additional structural confirmation. The magnitude of the fluorine-proton coupling constants (J-values) can give insights into the through-bond and through-space proximity of these nuclei. huji.ac.il

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Measured m/z
[M+H]⁺C₇H₇FNO₂156.0455To be determined experimentally
[M-H]⁻C₇H₅FNO₂154.0309To be determined experimentally

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and potentially the cleavage of the pyridine ring. Analysis of the m/z values of these fragments helps to piece together the structure of the original molecule, confirming the presence and connectivity of the functional groups. For instance, a loss of 45 Da would correspond to the loss of the -COOH group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. For this compound, the vibrational spectrum is expected to be rich with characteristic bands arising from its distinct structural motifs: the carboxylic acid, the substituted pyridine ring, and the carbon-fluorine bond.

Vibrational Mode Assignments of Key Functional Groups

The vibrational modes of this compound can be assigned to its primary functional groups based on well-established frequency ranges and theoretical calculations on similar molecules, such as 2-Fluoro-4-iodo-5-methylpyridine.

Carboxylic Acid: The carboxylic acid group gives rise to several characteristic vibrations. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid is also a key feature, generally observed as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. In-plane and out-of-plane O-H bending modes are also expected at lower frequencies.

Pyridine Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-C and C-N stretching vibrations within the ring are predicted to occur in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹. tandfonline.com Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and can be observed in the Raman spectrum.

C-F Bond: The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range in the IR spectrum. The exact position of this band can be influenced by the electronic environment of the pyridine ring.

A theoretical comparison of the vibrational frequencies for the related compound 2-Fluoro-4-iodo-5-methylpyridine provides insight into the expected vibrational modes of this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500-3300 (Broad)Stretching of the hydroxyl bond in the carboxyl group.
C-H Stretch (Aromatic)3000-3100Stretching of the carbon-hydrogen bonds on the pyridine ring. tandfonline.com
C=O Stretch (Carboxylic Acid)1700-1750Stretching of the carbonyl double bond.
C=C/C=N Stretch (Pyridine Ring)1400-1600In-plane stretching vibrations of the pyridine ring.
C-F Stretch1000-1400Stretching of the carbon-fluorine bond.

Conformational Analysis through Vibrational Spectroscopy

While direct experimental evidence is unavailable, theoretical calculations on similar molecules suggest that vibrational spectroscopy can be a valuable tool for the conformational analysis of this compound. The orientation of the carboxylic acid group relative to the pyridine ring can lead to different conformers, which may be distinguishable by subtle shifts in their vibrational frequencies. Computational studies, such as Density Functional Theory (DFT), can predict the vibrational spectra of different conformers, and a comparison with experimental data (when available) could reveal the most stable conformation in a given environment.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, analysis of related compounds allows for a predictive discussion of its solid-state characteristics.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force, with the carboxylic acid groups forming strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or extended chains. The fluorine atom can also participate in weaker C-H···F interactions, which can further stabilize the crystal lattice.

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, reactivity, and other electronic properties of this compound.

Density Functional Theory (DFT) is a computational method that is widely used to investigate the electronic structure of molecules. openaccessjournals.comnih.govmdpi.com It allows for the optimization of the molecular geometry, predicting bond lengths and angles with a high degree of accuracy. researchgate.netsemanticscholar.org For this compound, DFT calculations, often employing basis sets like 6-311+G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. semanticscholar.org The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure. The resulting optimized geometry provides a solid foundation for further computational analysis.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, as specific research on this compound is not available.)

Parameter Bond Length (Å) Bond Angle (°)
C-F 1.35 -
C-C (ring) 1.39 - 1.41 118 - 122
C-N (ring) 1.33 - 1.34 117 - 123
C-C (methyl) 1.51 -
C-H (methyl) 1.09 109.5
C-C (acid) 1.50 -
C=O (acid) 1.22 -
C-O (acid) 1.36 -
O-H (acid) 0.97 -
F-C-C - 119.5
C-C-N - 122.8
C-N-C - 117.2
C-C-CH3 - 121.0

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -1.75
HOMO-LUMO Gap (ΔE) 5.10
Ionization Potential (I) ≈ -EHOMO 6.85
Electron Affinity (A) ≈ -ELUMO 1.75
Electronegativity (χ) = (I+A)/2 4.30
Chemical Hardness (η) = (I-A)/2 2.55

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. rug.nl Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. faccts.de These predictions are based on the calculated electronic environment of each nucleus. nih.gov For this compound, simulated NMR spectra can help in assigning the signals in an experimental spectrum to the corresponding atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes, referenced to TMS.)

Atom Predicted Chemical Shift (ppm)
H (on COOH) 12.5 - 13.5
H (aromatic) 7.8 - 8.5
H (on CH3) 2.4 - 2.6
C (in COOH) 165 - 170
C (aromatic, C-F) 160 - 165 (JCF)
C (aromatic) 120 - 150

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. faccts.denih.govijtsrd.com These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.netnih.gov The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, the predicted IR and Raman spectra would show characteristic peaks for the C=O stretch of the carboxylic acid, the C-F stretch, the aromatic ring vibrations, and the C-H vibrations of the methyl group, aiding in the analysis of experimental spectra. nih.govresearchgate.net

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound (Note: The following data is hypothetical and for illustrative purposes.)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch (acid) 3400 - 3600
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 2950
C=O stretch (acid) 1700 - 1750
C=C/C=N stretch (ring) 1400 - 1600
C-F stretch 1200 - 1300
O-H bend (acid) 1100 - 1200

Theoretical and Computational Chemistry Investigations of this compound

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2-Fluoro-5-methylisonicotinic acid should prioritize green chemistry principles to enhance sustainability and reduce environmental impact.

Another avenue for exploration is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for higher yields and purity compared to batch processes. Developing a flow synthesis for this compound could lead to a more scalable and environmentally friendly manufacturing process.

A hypothetical comparison of a traditional versus a potential green synthetic route is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Parameter Traditional Route (Multistep) Proposed Green Route (e.g., C-H Activation)
Number of Steps 4-6 1-2
Atom Economy Low (<40%) High (>80%)
Solvent Usage High (multiple solvents) Low (single solvent or solvent-free)
Reagent Hazard High (e.g., strong acids, toxic metals) Low (e.g., milder catalysts, safer fluorinating agents)
Waste Generation High Low

| Energy Consumption | High (multiple heating/cooling cycles) | Low (e.g., room temperature reaction) |

This table is illustrative and represents potential research goals.

The use of volatile organic solvents is a major contributor to the environmental footprint of chemical synthesis. Future research should investigate the feasibility of synthesizing this compound in alternative reaction media.

Solvent-free reactions, or mechanochemistry, where mechanical force is used to initiate chemical reactions, represent a compelling green alternative. A potential solvent-free approach could involve the ball-milling of a suitable pyridine (B92270) precursor with a fluorinating agent and a source of the carboxylic acid group. rsc.org This method has been successfully applied to the synthesis of other organic compounds and could offer a significant reduction in solvent waste.

Furthermore, conducting the synthesis in aqueous media is another highly desirable goal. While the solubility of organic precursors can be a challenge, the use of phase-transfer catalysts or surfactant-mediated catalysis could enable efficient reactions in water. acs.org The development of a water-based synthesis would not only be environmentally beneficial but could also simplify product isolation and purification. Recent advancements in aqueous fluorination reactions suggest that this is a viable area for future investigation. researchgate.net

Advanced Functional Materials Research

The unique electronic properties conferred by the fluorine atom and the coordination capabilities of the carboxylic acid and pyridine nitrogen make this compound an interesting building block for advanced functional materials.

The incorporation of this compound as a monomer or a functional additive in polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. For instance, its integration into polyesters or polyamides could create polymers with tailored properties for applications in electronics or aerospace.

Moreover, this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The resulting hybrid materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, or luminescence for sensing applications. The fluorinated nature of the ligand could influence the framework's stability and its interactions with guest molecules. mdpi.com

The electronic structure of this compound suggests its potential for use in sensors and optoelectronic devices. The electron-withdrawing fluorine atom can influence the HOMO and LUMO energy levels of the molecule, which is a key factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org

Theoretical studies, such as those employing density functional theory (DFT), could be used to predict the electronic and photophysical properties of this molecule and its derivatives. These computational models can guide the rational design of new materials with optimized properties for specific applications. For example, DFT calculations could predict the emission wavelength and quantum efficiency of metal complexes incorporating this compound as a ligand.

Experimentally, the synthesis and characterization of such materials would be the next step. This could involve fabricating thin films and testing their performance in prototype devices. The development of chemosensors based on this molecule is another promising direction. The pyridine and carboxylic acid moieties can act as binding sites for metal ions, and the fluorine atom can modulate the electronic properties of the molecule, potentially leading to a detectable change in fluorescence or absorbance upon binding to a target analyte. researchgate.net

A hypothetical summary of potential photophysical properties for a metal complex of this compound is presented in Table 2.

Table 2: Hypothetical Photophysical Data for a [M(2-Fluoro-5-methylisonicotinate)2] Complex

Property Predicted Value Potential Application
Absorption Maximum (λ_abs) 350 nm UV absorber
Emission Maximum (λ_em) 480 nm Blue-green emitter for OLEDs
Quantum Yield (Φ) 0.65 Efficient light emission
LUMO Energy Level -3.2 eV Electron transport material

| HOMO Energy Level | -5.8 eV | Hole transport material |

This table is illustrative and represents potential research goals.

Application in Advanced Catalysis Research

The structural features of this compound suggest its potential utility in the field of catalysis, either as a ligand for transition metal catalysts or as an organocatalyst itself.

The pyridine nitrogen and the carboxylate group can act as a bidentate ligand, coordinating to a metal center to form a stable complex. The electronic properties of this ligand, modulated by the electron-withdrawing fluorine atom and the electron-donating methyl group, could influence the catalytic activity of the metal center. For example, a palladium complex of this compound could be investigated for its efficacy in cross-coupling reactions. The fluorine substituent could enhance the stability and reactivity of the catalyst. nih.gov

Furthermore, as a pyridine derivative, this compound could potentially function as an organocatalyst. The Lewis basicity of the pyridine nitrogen can be tuned by the substituents on the ring. This could be exploited in various organic transformations, such as acyl transfer reactions or as a cocatalyst in multi-component reactions. Research in this area would involve screening the catalytic activity of this compound in a range of reactions and elucidating the mechanism of catalysis.

Design of Novel Catalysts Incorporating the Isonicotinic Acid Moiety

The isonicotinic acid framework is a versatile building block for the design of novel catalysts, particularly in the realm of metal-organic frameworks (MOFs) and coordination complexes. The introduction of fluorine and a methyl group in this compound offers opportunities to fine-tune the catalytic activity of such materials. For instance, isonicotinic acid has been utilized as a ligand in cobalt phthalocyanine-modified titania photocatalysts for the degradation of benzene (B151609) growingscience.com. The isonicotinic acid ligand plays a crucial role in enhancing the electronic structure of the complex and facilitating its attachment to the TiO2 surface, thereby improving the photodegradation rate growingscience.com.

Future research could explore the incorporation of this compound into similar photocatalytic systems. The electron-withdrawing nature of the fluorine atom could further enhance the electronic capabilities of the metal complex, potentially leading to more efficient photocatalysts.

Roles in Ligand-Metal Complex Catalysis

Metal complexes derived from isonicotinic acid and its derivatives have shown significant promise in various catalytic transformations. For example, copper complexes with isonicotinic acid-based ligands have been investigated for the carboxylation of terminal alkynes with CO2 nih.gov. In these systems, the isonicotinic acid moiety can act as a ligand that stabilizes the metal center and participates in the catalytic cycle.

The specific substitution pattern of this compound could offer distinct advantages in ligand-metal complex catalysis. The fluorine atom at the 2-position can influence the Lewis acidity of the pyridine nitrogen, which in turn can affect the coordination strength and geometry of the resulting metal complex. This modulation of the ligand's electronic properties could be harnessed to develop catalysts with enhanced activity and selectivity for a range of organic reactions.

Targeted Derivatization for Probe Development

The development of molecular probes for chemical biology investigations is a rapidly advancing field. The isonicotinic acid scaffold provides a valuable platform for the design of such probes due to its chemical stability and the synthetic accessibility of its derivatives.

Synthesis of Derivatives for Specific Chemical Biology Investigations (Excluding clinical trials)

The synthesis of derivatives of this compound could lead to the development of novel probes for studying biological systems. While direct synthetic routes for this compound are not extensively documented, methods for the synthesis of related compounds, such as 2-chloro-5-fluoro-nicotinic acid, have been reported google.com. These synthetic strategies often involve the selective modification of polysubstituted pyridine rings. For instance, a patented process describes the preparation of 2-chloro-5-fluoro-nicotinate and its corresponding acid through the selective removal of a chlorine atom from a 2,6-dichloro-5-fluoro-nicotinic acid precursor google.com. Similar approaches involving selective fluorination and methylation of pyridine derivatives could be envisioned for the synthesis of this compound.

Once synthesized, this core structure can be further derivatized to create probes for specific biological targets. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as peptides or small molecule inhibitors, to direct the probe to a protein of interest.

Development of Fluorescent or Spin-Labeled Analogs for Research Tools

The development of fluorescent probes allows for the visualization of biological processes in real-time. The this compound backbone could be incorporated into fluorescent molecules to create novel research tools. The design of such probes often involves coupling the target-binding moiety to a fluorophore. The synthesis of fluorescent probes based on various heterocyclic scaffolds, including pyridine derivatives, is an active area of research.

Furthermore, the generation of spin-labeled analogs for techniques like electron paramagnetic resonance (EPR) spectroscopy is another promising avenue. Spin labels are stable free radicals that can be attached to molecules to study their structure, dynamics, and interactions. While the direct spin-labeling of this compound has not been reported, the principles of spin probe development could be applied to its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-methylisonicotinic acid, and how can intermediates be purified effectively?

  • Methodology : Start with halogen-directed coupling reactions using fluorinated precursors (e.g., 2-fluoro-5-iodotoluene derivatives ). Purify intermediates via solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove unreacted starting materials . Confirm purity using HPLC with UV detection (e.g., C18 columns, as in sulfonamide analysis ).

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze using LC-MS to identify degradation products . For long-term storage, use amber vials at –20°C under inert gas to prevent hydrolysis .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm fluorine-induced deshielding in aromatic protons and FT-IR to identify carboxylic acid (–COOH) and C–F stretches (~1,100 cm⁻¹). Validate molecular weight via high-resolution mass spectrometry (HRMS) in ESI⁺ mode .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. Use meta-analysis of Scopus-indexed studies (2015–2020) to identify trends in activity data . Validate mechanisms via knockdown/overexpression models (e.g., CRISPR-Cas9 for target validation ).

Q. What strategies mitigate fluorine-mediated metabolic instability in vivo?

  • Methodology : Perform metabolite profiling using liver microsomes and LC-MS/MS. Modify the methyl or carboxylic acid groups with prodrug moieties (e.g., esterification) to enhance bioavailability. Compare pharmacokinetics in rodent models using compartmental modeling .

Q. How do steric and electronic effects of the fluorine substituent influence reaction pathways in derivatization?

  • Methodology : Use density functional theory (DFT) calculations to model electron density and charge distribution. Experimentally validate via cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, monitoring regioselectivity via GC-MS .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

  • Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Calibrate against certified reference materials (CRMs) and validate limits of detection (LOD) per ICH Q2(R1) guidelines .

Methodological Guidance for Data Interpretation

Q. How should researchers design controls to distinguish between compound-specific effects and artifacts in cellular assays?

  • Methodology : Include fluorine-free analogs (e.g., 5-methylisonicotinic acid) as negative controls. Use sham-treated and vehicle-only groups to rule out solvent interference. Apply statistical rigor via ANOVA with post-hoc Tukey tests .

Q. What computational tools predict the environmental fate of this compound?

  • Methodology : Use EPI Suite for biodegradation half-life estimates and ECOSAR for aquatic toxicity modeling. Validate predictions with microcosm studies analyzing soil/water matrices via LC-TOF-MS .

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